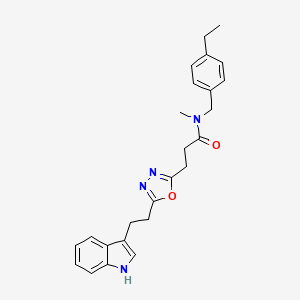![molecular formula C11H9N3O4 B11935491 4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Human immunodeficiency virus-1 (HIV-1) integrase inhibitors are a class of antiretroviral drugs designed to block the action of integrase, a viral enzyme that inserts the viral genome into the DNA of the host cell. This integration is a vital step in the retroviral replication cycle, making integrase an attractive target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 integrase inhibitors often involves complex organic reactions. For instance, one synthetic route starts with commercially available methyl isonipecotate, which undergoes a four-step process to yield the desired compound . Another approach involves the incorporation of pyridine moieties, which has been a focus due to their efficacy in inhibiting integrase .
Industrial Production Methods: Industrial production of these inhibitors typically involves high-throughput screening (HTS) of large compound libraries to identify potential candidates. Once identified, these compounds undergo further optimization through structure-activity relationship (SAR) studies to enhance their potency and selectivity .
Chemical Reactions Analysis
Types of Reactions: HIV-1 integrase inhibitors primarily undergo substitution reactions during their synthesis.
Common Reagents and Conditions: Common reagents used in the synthesis of these inhibitors include diketo acids and pyridine derivatives. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .
Major Products: The major products of these reactions are compounds that can effectively inhibit the integrase enzyme. These products are then further tested for their antiviral activity and optimized for clinical use .
Scientific Research Applications
Mechanism of Action
HIV-1 integrase inhibitors block the strand transfer step of the integration process, which is essential for the insertion of viral DNA into the host genome. By binding to the integrase enzyme, these inhibitors prevent the formation of the preintegration complex (PIC) and subsequent integration of viral DNA . This action effectively halts the replication of the virus and reduces its ability to infect new cells .
Comparison with Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV-1 integrase inhibitors are unique in their ability to target the integrase enzyme specifically. Compared to other antiretroviral drugs, they have a higher genetic barrier to resistance and fewer drug-drug interactions . For example, dolutegravir and bictegravir are known for their high efficacy and favorable safety profiles, making them preferred choices for treatment-naïve individuals .
Properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C11H9N3O4/c12-14-13-6-7-2-1-3-8(4-7)9(15)5-10(16)11(17)18/h1-5,15H,6H2,(H,17,18) |
InChI Key |
ZIRLWIWYZCQZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(=O)O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)




![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)
![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
